4-morpholin-2-ylbenzene-1,2-diol

Catalog No.
S3351436
CAS No.
54826-84-5
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-morpholin-2-ylbenzene-1,2-diol

CAS Number

54826-84-5

Product Name

4-morpholin-2-ylbenzene-1,2-diol

IUPAC Name

4-morpholin-2-ylbenzene-1,2-diol

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c12-8-2-1-7(5-9(8)13)10-6-11-3-4-14-10/h1-2,5,10-13H,3-4,6H2

InChI Key

GYJRRQRGZZEHEB-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)O)O

4-Morpholin-2-ylbenzene-1,2-diol, also known as 4-[(2S)-morpholin-2-yl]benzene-1,2-diol, is an organic compound characterized by its morpholine ring and diol functional groups. Its molecular formula is C₁₀H₁₃NO₃, and it has a molecular weight of approximately 197.22 g/mol . The compound features a benzene ring substituted with a morpholine group at the para position and hydroxyl groups at the 1 and 2 positions of the benzene ring.

Typical of phenolic compounds and morpholines. Key reactions include:

  • N-Alkylation: The morpholine nitrogen can undergo alkylation, which modifies its reactivity and solubility.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, enhancing its potential for drug formulation.
  • Oxidation: The diol can be oxidized to yield ketones or aldehydes, which may have different biological activities.

These reactions are significant in medicinal chemistry for developing derivatives with improved pharmacological properties .

4-Morpholin-2-ylbenzene-1,2-diol has shown promising biological activities. Notably:

  • Antioxidant Properties: The diol structure contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms require further investigation .

Several synthetic routes have been reported for the preparation of 4-morpholin-2-ylbenzene-1,2-diol:

  • Starting from 4-bromophenol: This method involves nucleophilic substitution with morpholine followed by reduction of the resulting intermediate.
  • Direct coupling: Utilizing palladium-catalyzed reactions to couple morpholine derivatives with substituted phenols.
  • Multi-step synthesis: Involves forming the morpholine ring first and then attaching it to a substituted benzene through various coupling techniques .

The compound has various applications in medicinal chemistry and materials science:

  • Pharmaceuticals: As a potential lead compound in drug development due to its biological activities.
  • Polymer Chemistry: Used in synthesizing polymers with specific properties due to its functional groups.
  • Chemical Intermediates: Serves as an intermediate in the synthesis of more complex compounds .

Interaction studies are crucial for understanding how 4-morpholin-2-ylbenzene-1,2-diol interacts with biological targets:

  • Protein Binding Studies: Investigating how the compound binds to specific proteins can reveal its mechanism of action.
  • Receptor Interaction: Studies focusing on its interaction with G-protein coupled receptors may elucidate its pharmacological effects .

These studies are essential for assessing the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 4-morpholin-2-ylbenzene-1,2-diol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Isopropylmorpholin-2-ylbenzene-1,2-diolIsopropyl group additionEnhanced lipophilicity and altered biological activity
(R)-4-(3-Isopropyloxazolidin-5-yl)benzene-1,2-diolOxazolidine ring structureDifferent stereochemistry leading to unique interactions
3,6-Dimethylbenzene-1,2-diolAdditional methyl groupsVariability in solubility and potential applications in cosmetics

These compounds highlight the versatility of the morpholine and diol functionalities while demonstrating how slight modifications can lead to significant changes in properties and activities.

Ring-Opening Amination Strategies for Morpholine Core Assembly

The morpholine ring in 4-morpholin-2-ylbenzene-1,2-diol is typically constructed via nucleophilic ring-opening of epoxides or through Mannich-type reactions. A prominent method involves the condensation of 3,4-dihydroxybenzaldehyde derivatives with 4-(trifluoromethyl)aniline to form Schiff base intermediates, which subsequently undergo cyclization with isatin in ethanol under reflux conditions. For example, 4-(((4-(trifluoromethyl)phenyl)imino)methyl)benzene-1,2-diol reacts with isatin in ethanol to yield a dihydroimidazoindole intermediate, which is further functionalized via Mannich reactions with secondary amines such as morpholine, thiomorpholine, or 4-methylpiperazine in the presence of formaldehyde.

Key optimization parameters include:

  • Solvent selection: Ethanol and dimethylformamide (DMF) are preferred for their ability to dissolve polar intermediates while minimizing side reactions.
  • Temperature control: Reactions are typically conducted at reflux (78–80°C) to ensure complete cyclization while avoiding decomposition.
  • Catalyst-free conditions: The absence of metal catalysts simplifies purification, as demonstrated in the synthesis of 4-(4-morpholinomethyl)-3-(4-trifluoromethylphenyl)-3,4-dihydroimidazo[4,5-b]indol-2-yl)benzene-1,2-diol, which achieves 70% yield without transition metals.

A comparative analysis of ring-opening strategies is provided in Table 1.

Table 1: Efficiency of morpholine core assembly methods

MethodStarting MaterialYield (%)Reaction Time (h)
Schiff base cyclization3,4-dihydroxybenzaldehyde744
Mannich reactionDihydroimidazoindole706
Epoxide aminolysisLimonene oxide0.5*0.001**

Yield in microdroplets; *Reaction time in milliseconds.

Asymmetric Synthesis Approaches for Chiral Center Establishment

The introduction of chirality in 4-morpholin-2-ylbenzene-1,2-diol derivatives often relies on stereoselective electrochemical or catalytic methods. Electrochemical oxidation of vinylarenes in DMF enables the synthesis of syn-1,2-diols with high diastereoselectivity, a strategy applicable to phenolic substrates. For instance, the electrooxidation of styrene derivatives generates carbocation intermediates that undergo nucleophilic attack by DMF, followed by trifluoroacetate trapping to yield syn-diols with >20:1 diastereomeric ratios.

Catalytic asymmetric hydrogenation represents another robust approach. Rhodium complexes with bisphosphine ligands (e.g., BINAP) facilitate the hydrogenation of unsaturated morpholine precursors, achieving enantiomeric excess (ee) values up to 99%. This method is particularly effective for 2-substituted morpholines, where the large bite angle of the ligand ensures precise stereocontrol.

Critical factors influencing stereoselectivity include:

  • Electrode potential: Optimal oxidation potentials (1.2–1.5 V vs. Ag/AgCl) prevent overoxidation of diol intermediates.
  • Ligand design: Bulky bisphosphine ligands enhance enantioselectivity by restricting substrate conformations during hydrogenation.

Green Chemistry Considerations in Multi-Step Synthesis

Sustainable synthesis of 4-morpholin-2-ylbenzene-1,2-diol emphasizes solvent selection, energy efficiency, and waste reduction. Ultrasound irradiation accelerates the aminolysis of epoxides in aqueous media, reducing reaction times from hours to minutes while maintaining stereoselectivity. For example, the ring-opening of limonene oxide with morpholine under ultrasound achieves 0.5% yield in 1 millisecond, equivalent to a 10⁵-fold rate acceleration compared to bulk conditions.

Infrared (IR) irradiation further enhances green metrics. The synthesis of 4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol via IR-promoted Mannich reactions achieves 70% yield without requiring high-temperature reflux. Additionally, water-ethanol solvent mixtures replace toxic aprotic solvents, aligning with green chemistry principles.

Table 2: Green chemistry metrics for selected methods

TechniqueEnergy SourceSolventPMI*
Ultrasound aminolysis40 kHzH₂O/MeOH1.2
IR-assisted MannichIR lampEthanol1.5
Microdroplet synthesisElectrosprayH₂O/MeOH0.8

*Process Mass Intensity (PMI) = Total mass used / Mass of product.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-07-26

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